Nisin is a ribosomally synthesized antimicrobial peptide belonging to the lantibiotic family []. It is produced by certain strains of Lactococcus lactis, which are Gram-positive bacteria []. Nisin is characterized by its potent activity against a broad range of Gram-positive bacteria, including several human pathogenic strains []. As a natural food preservative, nisin has a long history of safe usage in humans, receiving approval from the Food and Drug Administration (FDA) [, , ]. Its application extends beyond food preservation, demonstrating promising potential in diverse biomedical fields [].
Nisin exists in several natural variants (A, Z, F, Q, U, and U2), differing by up to 10 amino acids []. Nisin A, the initially isolated form, and variants Z, F, and Q are produced by Lactococcus lactis, while variants U and U2 are produced by Streptococcus sp []. Each variant exhibits specific activity against various clinically significant pathogens, highlighting the versatility of this lantibiotic [].
Nisaplin is primarily sourced from Lactococcus lactis, a lactic acid bacterium commonly found in fermented dairy products. It belongs to the class of lantibiotics, which are known for their ability to inhibit bacterial growth by targeting specific cellular processes. The classification of nisaplin as a lantibiotic is due to its unique structure, which includes lanthionine residues formed through post-translational modifications.
The synthesis of nisaplin can be achieved through various methods, including fermentation and semi-synthetic approaches. The traditional method involves cultivating Lactococcus lactis in a nutrient-rich medium, such as milk whey or skimmed milk, where the bacterium produces nisin naturally during its growth phase.
Recent advancements have introduced semi-synthetic techniques that enhance the yield and functionality of nisaplin. For instance, researchers have developed methodologies that utilize solid-phase peptide synthesis combined with click chemistry to create nisin-peptoid hybrids, improving the antimicrobial spectrum and stability of the compound .
Nisaplin's molecular structure consists of 34 amino acids with a characteristic cyclic structure due to the formation of thioether bonds between certain cysteine residues. This structural configuration is crucial for its biological activity. The molecular formula of nisaplin is C_{143}H_{230}N_{42}O_{37}S_{5}, and its molecular weight is approximately 3358 Da.
The presence of unusual amino acids such as lanthionine contributes to its stability and resistance to proteolytic degradation, enhancing its effectiveness as an antimicrobial agent.
Nisaplin exhibits several chemical reactions that underpin its antimicrobial activity. The primary mechanism involves binding to lipid II, a critical component of bacterial cell wall synthesis. This interaction disrupts the cell membrane integrity, leading to cell lysis.
In laboratory settings, nisaplin has been shown to effectively inhibit various strains of bacteria by disrupting their cell wall biosynthesis pathways. The use of high-performance liquid chromatography (HPLC) and mass spectrometry has been instrumental in analyzing these interactions and quantifying nisaplin's efficacy against target microorganisms .
The mechanism of action of nisaplin primarily revolves around its ability to bind to lipid II in bacterial membranes. This binding inhibits the transglycosylation step in peptidoglycan synthesis, ultimately leading to cell death. Nisaplin's amphiphilic nature allows it to insert into lipid membranes, creating pores that result in ion leakage and loss of cellular integrity.
Research has shown that nisaplin can effectively reduce bacterial populations in various food matrices, demonstrating its potential as a natural preservative . Additionally, studies indicate that nisaplin's action can be enhanced when used in combination with other antimicrobial agents or encapsulated within nanoparticles for targeted delivery .
Nisaplin is characterized by several notable physical and chemical properties:
Analyses such as Fourier-transform infrared spectroscopy (FTIR) have confirmed the presence of functional groups associated with its antimicrobial activity, while dynamic light scattering (DLS) has been used to assess particle size when formulated into nanoparticles .
Nisaplin has a variety of applications across different fields:
The versatility of nisaplin makes it an important compound not only in food science but also in medical research aimed at combating antibiotic resistance .
Nisin, the active component in Nisaplin®, was first identified in fermented milk cultures in 1928. Its characterization as a heat-stable antimicrobial peptide produced by Lactococcus lactis subsp. lactis marked a pivotal advancement in bacteriocin research. Initial studies focused on its potent activity against spoilage organisms and pathogens, particularly Gram-positive bacteria. By 1953, nisin was commercially marketed in England, becoming the first bacteriocin to achieve widespread industrial application. This established the foundation for its use as a natural biopreservative, predating formal regulatory approvals [3].
Natural nisin variants (e.g., nisin A, Z, F, Q) exhibit subtle structural differences impacting solubility and antimicrobial spectra. For instance, nisin Z, featuring a histidine-to-asparagine substitution at position 27, demonstrates enhanced diffusion at neutral pH compared to nisin A. Research on these variants has informed strain selection for industrial fermentation, optimizing yield and functional efficacy in Nisaplin® production [3].
Table 2: Microbial Strains and Nisin Variants Relevant to Nisaplin®
Variant | Producing Strain | Amino Acid Substitution(s) | Functional Attribute |
---|---|---|---|
Nisin A | Lactococcus lactis | None (Reference) | Broad-spectrum anti-Gram⁺ activity |
Nisin Z | Lactococcus lactis NIZO 22186 | H27N | Improved solubility at neutral pH |
Nisin F | Lactococcus lactis subsp. lactis F10 | H27V, I30V | Enhanced activity against Streptococcus |
Nisaplin® exerts its preservative effects through two primary mechanisms:
This dual mechanism minimizes resistance development and enhances efficacy against pathogens like Listeria monocytogenes, Staphylococcus aureus, and Clostridium botulinum. Notably, its activity against Gram-negative bacteria remains limited due to their protective outer membrane, though emerging nano-encapsulation strategies (e.g., nisin nanoparticles) show promise in overcoming this barrier [1] [8].
Recent studies have focused on overcoming inherent limitations of nisin in complex food matrices:
Nisaplin® integrates into diverse food preservation paradigms:
Table 3: Efficacy of Nisaplin®-Based Systems in Food Matrices
Food Matrix | Target Microorganism | Intervention | Key Finding |
---|---|---|---|
Yoghurt | MRSA, E. coli O157:H7 | Nisin nanoparticles (0.125 mg/mL) | Complete eradication within 24h (MRSA) and 5 days (E. coli) |
Pasteurized milk | Staphylococcus xylosus | Nisin + 3-phenyllactic acid (0.1% each) | 99.9% reduction within 6h at 4°C |
Ground pork | Total aerobic microbiota | Nisin + 3-phenyllactic acid (0.1% each) | 2-log CFU/g reduction after 72h at 4°C |
Strawberries | Fungal spoilage consortium | Nisin + 3-phenyllactic acid (0.1% each) | Rotting rate reduced by 40% over 6 days at 25°C |
Innovative technologies enhance Nisaplin®'s functionality in active packaging and controlled-release scenarios:
Table 4: Innovative Delivery Technologies for Nisaplin®
Technology | Key Components | Advantage | Application Example |
---|---|---|---|
Nano-encapsulation | Nisin nanoparticles (nisin NPs) | Enhanced penetration; stability in complex matrices | Yoghurt, soft cheeses |
Multilayer films | HPMC/Ethylcellulose + Nisaplin® | Controlled release; extended antimicrobial activity | Meat packaging surfaces |
Microbial co-production | Engineered L. lactis (nisin + PLA) | Cost reduction; broad-spectrum activity | Fermentation supernatants for produce dipping |
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